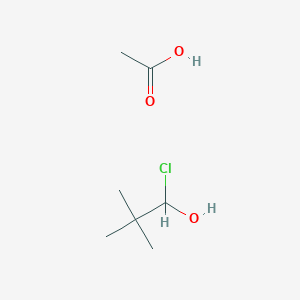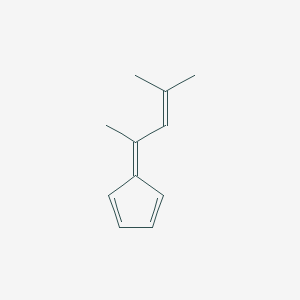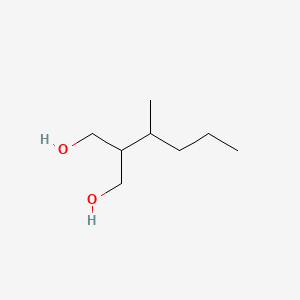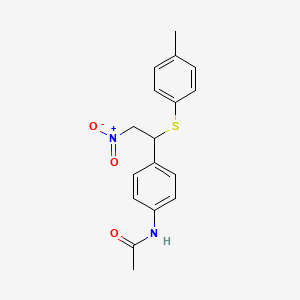
4'-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is a chemical compound that belongs to the class of nitroacetanilides It is characterized by the presence of a nitro group, a thioether linkage, and an acetanilide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroacetanilide.
Thioether Formation: The nitroacetanilide is then reacted with p-tolylthiol in the presence of a suitable base, such as sodium hydroxide, to form the thioether linkage.
Acetylation: The final step involves acetylation of the intermediate product to yield 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide undergoes various chemical reactions, including:
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Halogenated thioether derivatives.
Hydrolysis: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Antiviral Activity: It interferes with viral replication by targeting viral DNA polymerase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroacetanilide: A nitro derivative of acetanilide used as an intermediate in dye production.
2-Nitroacetanilide: Another isomer of nitroacetanilide with similar applications.
3-Nitroacetanilide: Yet another isomer with comparable properties.
Uniqueness
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
20404-97-1 |
|---|---|
Molekularformel |
C17H18N2O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-[4-[1-(4-methylphenyl)sulfanyl-2-nitroethyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-9-16(10-4-12)23-17(11-19(21)22)14-5-7-15(8-6-14)18-13(2)20/h3-10,17H,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
FEYDRETXYFWGJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(C[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

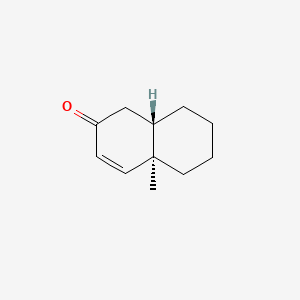
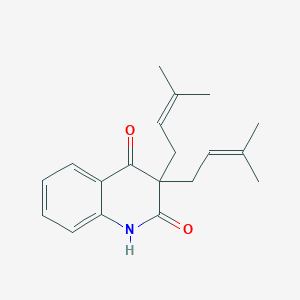
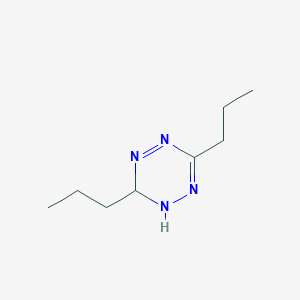
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
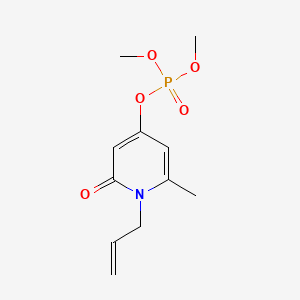
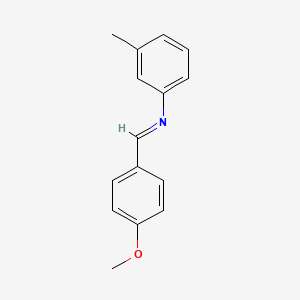
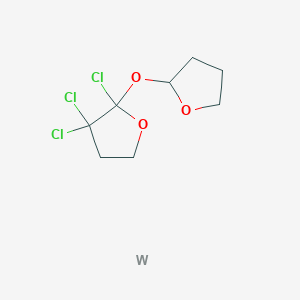
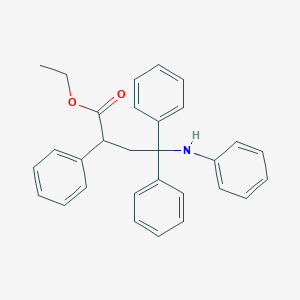
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
